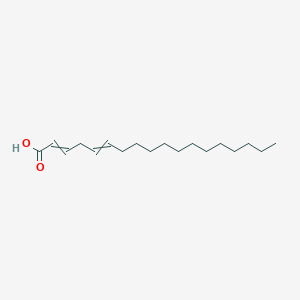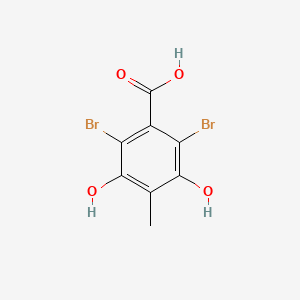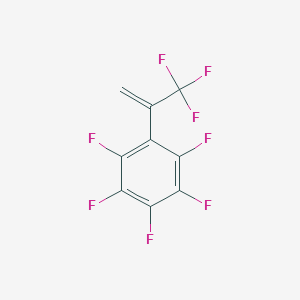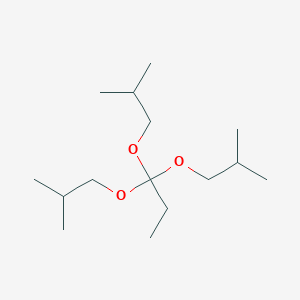![molecular formula C24H23NO B14597003 4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine CAS No. 61274-41-7](/img/structure/B14597003.png)
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine is an organic compound characterized by a pyridine ring substituted with two phenyl groups and an oxan-4-ylidene ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine typically involves the reaction of 2,6-diphenylpyridine with an appropriate oxan-4-ylidene ethyl precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed experimental procedures and conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring consistent quality and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the oxan-4-ylidene ethyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with phenyl and oxan-4-ylidene groups, such as:
- 2,6-Diphenylpyridine
- 4-(Oxan-4-ylidene)ethylpyridine
- 2,6-Diphenyl-4-(oxan-4-ylidene)ethylpyridine
Uniqueness
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine is unique due to its specific substitution pattern and the presence of both phenyl and oxan-4-ylidene groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
61274-41-7 |
|---|---|
Formule moléculaire |
C24H23NO |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-[1-(oxan-4-ylidene)ethyl]-2,6-diphenylpyridine |
InChI |
InChI=1S/C24H23NO/c1-18(19-12-14-26-15-13-19)22-16-23(20-8-4-2-5-9-20)25-24(17-22)21-10-6-3-7-11-21/h2-11,16-17H,12-15H2,1H3 |
Clé InChI |
OGTUARRLWGOVNS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCOCC1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)
![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)
![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)

